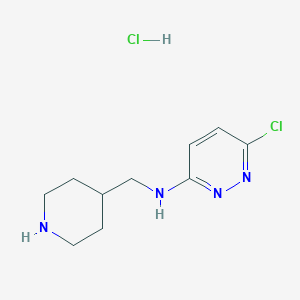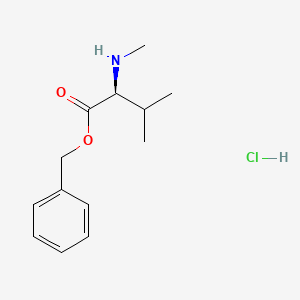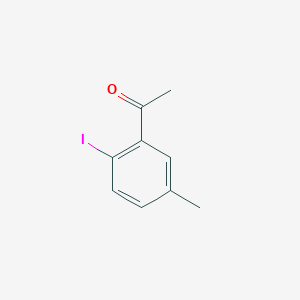![molecular formula C10H11N3O3S B11859436 2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-methylthio-1H-pyrazole with ethyl acetoacetate under acidic conditions, followed by oxidation to form the desired compound . Another approach includes the use of hydrazine derivatives and β-keto esters, which undergo cyclization and subsequent functionalization to yield the target molecule .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
作用机制
The mechanism of action of 2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent biological activities, including antiviral and anticancer effects.
2-Thio-containing pyrimidines: Display diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Uniqueness
2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ethylthio group and carboxylic acid moiety provide distinct chemical properties that can be exploited for targeted drug design and development .
属性
分子式 |
C10H11N3O3S |
|---|---|
分子量 |
253.28 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3S/c1-3-17-9-7(10(15)16)8-11-5(2)4-6(14)13(8)12-9/h4,12H,3H2,1-2H3,(H,15,16) |
InChI 键 |
XQTQGCPCYGRABB-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C2=NC(=CC(=O)N2N1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)




![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)

